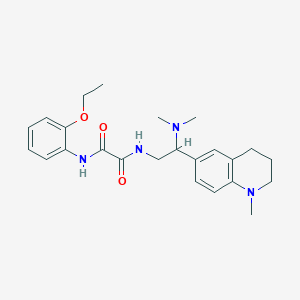
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that merit detailed exploration. This article reviews the compound's biological activity based on existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- CAS Number : 922118-89-6
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino and oxalamide groups suggests potential interactions with neurotransmitter systems and metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of oxalamide derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that a related compound exhibited an IC50 value of 1.6 μM against mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in certain cancers such as gliomas and acute myeloid leukemia (AML) .
Neuroprotective Effects
The tetrahydroquinoline moiety is known for its neuroprotective properties. Research has shown that derivatives containing this structure can protect neuronal cells from oxidative stress and apoptosis. In vitro studies indicated that these compounds could enhance neurotrophic factor signaling pathways, promoting neuronal survival .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of oxalamides have yielded promising results. Compounds with similar functionalities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit antimicrobial effects .
Study 1: Anticancer Activity
In a recent study focusing on the compound's anticancer properties, researchers administered this compound to xenograft mouse models bearing tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed a marked improvement in cognitive function and a reduction in neuroinflammation markers following treatment with this compound .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-5-31-22-11-7-6-10-19(22)26-24(30)23(29)25-16-21(27(2)3)18-12-13-20-17(15-18)9-8-14-28(20)4/h6-7,10-13,15,21H,5,8-9,14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKPJJKJKBTNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














